molecular formula C19H21FN2O2S B2690323 2-((4-Fluorophenyl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone CAS No. 1797129-54-4

2-((4-Fluorophenyl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2690323
CAS No.: 1797129-54-4
M. Wt: 360.45
InChI Key: WBQHBQSSKKOCBO-UHFFFAOYSA-N
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Description

2-((4-Fluorophenyl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a fluorophenyl group, a thioether linkage, a piperidine ring, and a pyridine moiety, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((4-Fluorophenyl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from commercially available precursors. A common synthetic route includes:

    Formation of the thioether linkage: This can be achieved by reacting 4-fluorothiophenol with an appropriate electrophile.

    Introduction of the piperidine ring: This step involves the reaction of the intermediate with a piperidine derivative.

    Attachment of the pyridine moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

2-((4-Fluorophenyl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone.

    Reduction: The carbonyl group can be reduced to an alcohol.

    Substitution: The fluorophenyl group can participate in nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-((4-Fluorophenyl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-((4-Chlorophenyl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone
  • 2-((4-Bromophenyl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone

Uniqueness

2-((4-Fluorophenyl)thio)-1-(4-((6-methylpyridin-2-yl)oxy)piperidin-1-yl)ethanone is unique due to the presence of the fluorine atom, which can significantly influence the compound’s reactivity, stability, and biological activity compared to its chloro and bromo analogs. The fluorine atom can enhance the compound’s lipophilicity and metabolic stability, making it a valuable candidate for further research and development.

Properties

IUPAC Name

2-(4-fluorophenyl)sulfanyl-1-[4-(6-methylpyridin-2-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21FN2O2S/c1-14-3-2-4-18(21-14)24-16-9-11-22(12-10-16)19(23)13-25-17-7-5-15(20)6-8-17/h2-8,16H,9-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBQHBQSSKKOCBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CC=C1)OC2CCN(CC2)C(=O)CSC3=CC=C(C=C3)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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